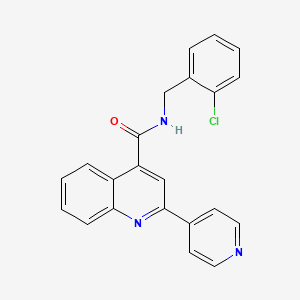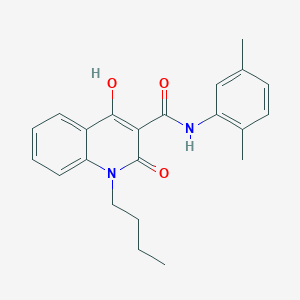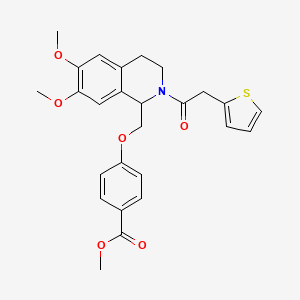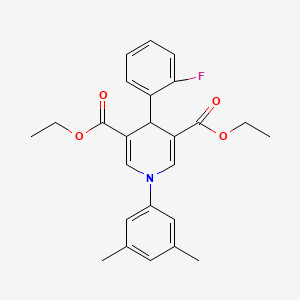![molecular formula C31H27N3O3 B11213480 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B11213480.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with phenyl and dimethoxyphenyl groups, enhancing its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Substitution Reactions: The quinoxaline core is then subjected to substitution reactions to introduce the phenyl and dimethoxyphenyl groups. This can be done using appropriate halides and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoxaline core to a dihydroquinoxaline.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halides with a base like potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The dimethoxyphenyl groups enhance its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- 3,4-Dimethoxyphenethylamine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide stands out due to its quinoxaline core, which is less common in similar compounds. This core provides unique biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H27N3O3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C31H27N3O3/c1-36-27-16-13-21(19-28(27)37-2)17-18-32-31(35)24-14-15-25-26(20-24)34-30(23-11-7-4-8-12-23)29(33-25)22-9-5-3-6-10-22/h3-16,19-20H,17-18H2,1-2H3,(H,32,35) |
InChI Key |
LGPJXNNTQSJVOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213405.png)
![5-[4-Chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213412.png)
![N-[(4-methoxyphenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide](/img/structure/B11213419.png)
![Dimethyl 1-(4-fluorobenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11213425.png)
![7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213436.png)
![N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213459.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11213461.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11213463.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213467.png)



![1-(4-chloro-2-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213509.png)
